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For Researchers, Scientists, and Drug Development Professionals

Dodecane (C₁₂H₂₆) is an alkane hydrocarbon with 355 structural isomers. The linear isomer, n-

dodecane, is a significant component of kerosene and diesel fuels and serves as a solvent,

scintillator component, and a surrogate for conventional aviation fuels in combustion research.

[1] The thermodynamic properties of dodecane and its branched isomers are of fundamental

importance in chemical engineering, fuel science, and materials science. These properties

govern phase behavior, energy content, and thermal stability, which are critical parameters for

process design, fuel performance modeling, and formulation of products such as solvents or

excipients.

This guide provides a detailed overview of the key thermodynamic properties of n-dodecane

and its isomers, outlines the experimental methodologies used for their determination, and

explores the relationship between molecular structure and thermodynamic behavior.

The Influence of Molecular Structure on
Thermodynamic Properties
The branching of an alkane chain has a predictable and significant effect on its thermodynamic

properties. These trends arise from changes in molecular shape, surface area, and symmetry,

which in turn influence the strength of intermolecular forces (van der Waals forces) and the

efficiency of crystal lattice packing.
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Enthalpy of Formation (ΔfH°): Branched alkanes are generally more thermodynamically

stable than their linear counterparts, meaning they have more negative standard enthalpies

of formation.[2] This increased stability is attributed to a combination of electrostatic and

electron correlation effects that favor branching.[2]

Boiling Point: As the degree of branching increases, the molecule becomes more compact

and spherical. This reduces the available surface area for intermolecular contact, weakening

the London dispersion forces.[3][4] Consequently, less energy is required to overcome these

forces, leading to a lower boiling point.[3][4][5]

Melting Point: The relationship between branching and melting point is more complex.

Increased branching can lead to a more compact and symmetrical structure that packs more

efficiently into a crystal lattice.[3][5] This efficient packing results in stronger intermolecular

interactions within the solid phase, requiring more energy for melting and thus a higher

melting point.[3][5] However, the linear n-alkane is also highly regular and can pack well, so

this trend is not always monotonic.[3]

Quantitative Thermodynamic Data
The following tables summarize key thermodynamic and physical properties for n-dodecane

and select isomers. Data is primarily sourced from the National Institute of Standards and

Technology (NIST) Chemistry WebBook.[6][7][8][9][10][11]

Table 1: Physical and Phase Change Properties of Dodecane Isomers
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Isomer
Name

CAS
Number

Melting
Point (Tfus)

Boiling
Point
(Tboil)

Enthalpy of
Fusion
(ΔfusH)

Enthalpy of
Vaporizatio
n (ΔvapH°)

n-Dodecane 112-40-3
263.5 K (-9.6

°C)[10][12]

489.5 K

(216.3 °C)

[10]

36.0

kJ/mol[10]

61.3

kJ/mol[8]

2-

Methylundec

ane

1632-66-2
215.1 K

(-58.1 °C)

483.7 K

(210.5 °C)

Data not

available

Data not

available

2,2,4,6,6-

Pentamethylh

eptane

13475-82-6
200.1 K

(-73.1 °C)

465.3 K

(192.2 °C)

Data not

available

Data not

available

Note: Comprehensive experimental data for the vast number of branched dodecane isomers is

limited. The isomers shown represent common examples of mono-branched and highly-

branched structures.

Table 2: Standard Thermodynamic Properties of n-Dodecane (at 298.15 K, 100 kPa)

Property Phase Value Units Reference

Std. Enthalpy of

Formation (ΔfH°)
Gas -290.9 ± 1.4 kJ/mol [11]

Liquid -350.7 to -353.5 kJ/mol [1]

Std. Molar

Entropy (S°)
Gas 622.50 J/mol·K [11]

Liquid 490.66 J/mol·K [1]

Molar Heat

Capacity (Cp)
Liquid 376.00 J/mol·K [1][7]
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Experimental Protocols for Thermodynamic
Measurements
Accurate determination of thermodynamic properties requires precise and well-controlled

experimental techniques. The following are standard protocols used for hydrocarbons like

dodecane.

Method 1: Adiabatic Calorimetry for Heat Capacity (Cp)

Adiabatic calorimetry is a primary technique for measuring the heat capacity of solids and

liquids as a function of temperature.

Principle: The sample is placed in a calorimeter vessel, which is surrounded by an adiabatic

shield. The temperatures of the vessel and the shield are precisely controlled to be nearly

identical throughout the experiment. This minimizes heat exchange with the surroundings,

ensuring that all electrical energy input is absorbed by the sample and calorimeter.

Methodology:

A known mass of the dodecane isomer is sealed in the calorimeter vessel.

The system is cooled to the starting temperature (e.g., near absolute zero for standard

entropy calculations).

A precisely measured quantity of electrical energy (Q) is supplied to a heater within the

vessel, causing a small increase in temperature (ΔT).

The temperature of the adiabatic shield is continuously adjusted to match the calorimeter's

temperature.

The heat capacity of the sample is calculated by subtracting the known heat capacity of

the calorimeter vessel from the total measured heat capacity (C_total = Q / ΔT).

This process is repeated in small temperature increments to generate a Cp vs. T curve.

Enthalpies of phase transitions (like fusion) are determined by measuring the total energy

required to traverse the transition at a constant temperature.[13]
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Method 2: Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by

measuring its enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the resulting

temperature change is measured.

Methodology:

A weighed pellet or ampule of the liquid dodecane isomer is placed in the bomb.

The bomb is sealed, purged, and filled with pure oxygen to a high pressure (e.g., 30 atm).

The bomb is submerged in a precisely known quantity of water in a stirred, insulated

container (the calorimeter).

The system is allowed to reach thermal equilibrium, and the initial temperature is

recorded.

The sample is ignited via an electrical fuse.

The temperature of the water is recorded until it reaches a maximum and begins to cool.

The maximum temperature rise is used to calculate the heat released.

The energy equivalent of the calorimeter (calorimeter constant) is determined separately

using a standard substance with a known heat of combustion (e.g., benzoic acid).

The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data. The

standard enthalpy of formation (ΔfH°) is then derived using Hess's Law with the known

ΔfH° values for the combustion products, CO₂(g) and H₂O(l).[11]

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure heat flow associated with transitions in a

material as a function of temperature. It is commonly used to determine melting points and
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enthalpies of fusion.[13]

Principle: The instrument measures the difference in heat flow required to increase the

temperature of a sample and an inert reference at the same rate.

Methodology:

A small, known mass of the dodecane isomer is sealed in a sample pan (e.g., aluminum).

An empty pan is used as a reference.

The sample and reference pans are placed in the DSC cell.

The cell is heated at a constant, linear rate (e.g., 5-10 °C/min).

When the sample undergoes a thermal transition, such as melting, heat is absorbed (an

endothermic process). To maintain the same temperature as the reference, additional heat

must flow to the sample.

The instrument records this differential heat flow versus temperature. The resulting peak's

onset temperature is taken as the melting point, and the area under the peak is directly

proportional to the enthalpy of fusion.[14]

Visualized Relationships and Workflows
Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the inverse relationship between the degree of molecular

branching and the boiling point for alkane isomers. Increased branching leads to a more

compact, spherical shape with reduced surface area, which weakens intermolecular forces and

lowers the boiling point.[3][4][5]
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Logical Relationship: Alkane Branching vs. Boiling Point

Molecular Structure

Physical Properties

Linear Structure
(n-Dodecane)

Moderately Branched
(e.g., 5-Methylundecane)

Elongated Shape

leads to

Highly Branched
(e.g., 2,2,4,6,6-Pentamethylheptane)

Less ElongatedCompact / Spherical

Large Surface Area

results in

Reduced Surface AreaSmall Surface Area

Stronger van der Waals Forces

allows for

Weaker van der Waals ForcesWeakest van der Waals Forces

Highest Boiling Point
(~216 °C)

causes

Intermediate Boiling Point
Lowest Boiling Point

(~192 °C)

Click to download full resolution via product page

Caption: Relationship between alkane branching, molecular shape, and boiling point.
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Experimental Workflow: Determining Enthalpy of Formation

This diagram outlines the workflow for determining the standard enthalpy of formation (ΔfH°) of

a dodecane isomer, starting from sample preparation and culminating in the final calculation

using Hess's Law.
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Experimental Workflow: Determination of Enthalpy of Formation (ΔfH°)

Preparation & Calibration

Combustion Experiment

Calculation

Weigh pure
dodecane isomer sample

Calibrate Bomb Calorimeter
with Benzoic Acid

Seal sample in bomb
with high-pressure O₂

Submerge bomb in water bath
and record initial temp (T_initial)

Ignite sample

Record max temp (T_final)

Calculate heat released (q)
from ΔT and calorimeter constant

Determine standard enthalpy
of combustion (ΔcH°)

Apply Hess's Law using
ΔfH° of CO₂ and H₂O

Final Standard Enthalpy
of Formation (ΔfH°)

Click to download full resolution via product page

Caption: Workflow for determining ΔfH° via combustion calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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